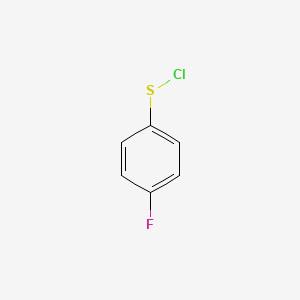

Benzenesulfenyl chloride, 4-fluoro-

概要

説明

“Benzenesulfenyl chloride, 4-fluoro-” is a white to light brown crystalline low melting mass . It is found to be an excellent activating agent for the covalent attachment of biological substances to a variety of solid supports e.g. Sepharose beads . It is also used as a reagent for the studies of proteins by fluorine NMR .

Synthesis Analysis

Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents .Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride has a molecular weight of 176.621 . It is a colourless liquid with a density of 1.384 g/mL at 25 °C (lit.) . It reacts with water .科学的研究の応用

Synthesis of Organophosphorus Compounds

4-Fluoro-benzenesulfenyl chloride is used in the synthesis of various organophosphorus compounds. For example, it reacts with trialkylphosphite to produce O,O-dialkyl S-phenyl phosphorothiolates, which are further converted to O,O-dialkyl S-phenyl phosphorodithiolates. These compounds have potential applications in various chemical industries due to their unique structural and functional properties (Yousif, Gadalla, & Yassin, 1991).

Solid-Phase Synthesis Applications

4-Fluoro-benzenesulfenyl chloride is applied in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. These compounds serve as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. Such applications are critical in drug discovery and material sciences (Fülöpová & Soural, 2015).

Synthesis of Bidentate Lewis Acids

In another application, 4-fluoro-benzenesulfenyl chloride is involved in the synthesis of B/Si bidentate Lewis acids. These acids efficiently capture fluoride ions from potassium fluoride, showcasing their potential in chemical sensing and catalysis (Kawachi, Tani, Shimada, & Yamamoto, 2008).

Pharmaceutical Development

The compound plays a role in pharmaceutical development, particularly in the synthesis of new pharmaceuticals. For example, its solvolysis rates in various solvents have been studied to understand its reaction mechanisms and potential applications in drug synthesis (Ryu et al., 2008).

Synthesis of Diarylsulfones

4-Fluoro-benzenesulfenyl chloride is also used in the synthesis of halo-substituted diarylsulfones. This process is important in the development of new compounds for various industrial applications, including pharmaceuticals and agrochemicals (Sasmal, Bera, Doucet, & Soulé, 2018).

Activation of Hydroxyl Groups

The compound is an effective activating agent for the covalent attachment of biologicals to solid supports. Its application in this area is significant in the development of therapeutic approaches and bioselective separations (Chang, Gee, Smith, & Lake, 1992).

作用機序

Safety and Hazards

Benzenesulfenyl chloride, 4-fluoro- causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

Sulfonyl fluorides have a century of history behind them and have emerged as the workhorse functional group, with diverse applications being reported . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

特性

IUPAC Name |

(4-fluorophenyl) thiohypochlorite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-9-6-3-1-5(8)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXDEKLREZBMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506309 | |

| Record name | 1-(Chlorosulfanyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1535-35-9 | |

| Record name | 1-(Chlorosulfanyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

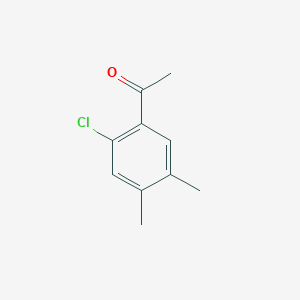

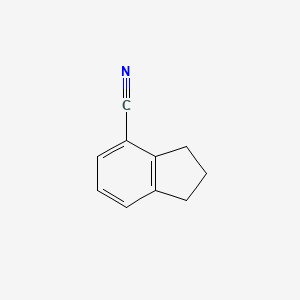

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

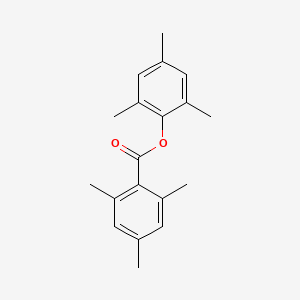

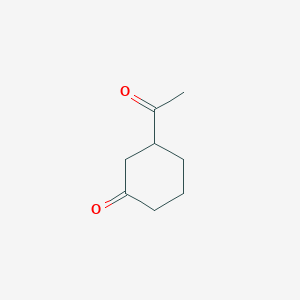

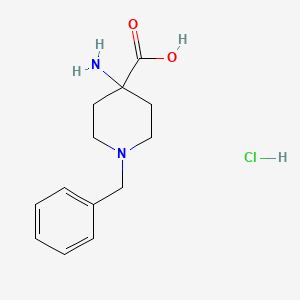

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-](/img/structure/B3047977.png)